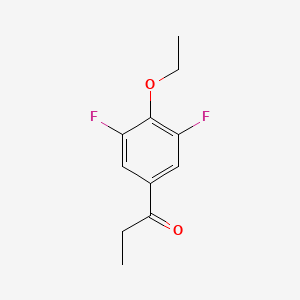

1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one

CAS No.:

Cat. No.: VC13549160

Molecular Formula: C11H12F2O2

Molecular Weight: 214.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12F2O2 |

|---|---|

| Molecular Weight | 214.21 g/mol |

| IUPAC Name | 1-(4-ethoxy-3,5-difluorophenyl)propan-1-one |

| Standard InChI | InChI=1S/C11H12F2O2/c1-3-10(14)7-5-8(12)11(15-4-2)9(13)6-7/h5-6H,3-4H2,1-2H3 |

| Standard InChI Key | NCXZBTRSFKPEJR-UHFFFAOYSA-N |

| SMILES | CCC(=O)C1=CC(=C(C(=C1)F)OCC)F |

| Canonical SMILES | CCC(=O)C1=CC(=C(C(=C1)F)OCC)F |

Introduction

Chemical Structure and Molecular Properties

The molecular structure of 1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one features a propanone group (-CO-) bonded to a phenyl ring substituted with ethoxy (-OCH₂CH₃) and fluorine atoms at the 3, 4, and 5 positions. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interaction with biological targets.

Table 1: Key Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₁H₁₂F₂O₂ |

| Molecular Weight | 214.21 g/mol |

| IUPAC Name | 1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one |

| SMILES Notation | CCC(=O)C1=CC(=C(C(=C1)F)OCC)F |

| Canonical SMILES | CCC(=O)C1=CC(=C(C(=C1)F)OCC)F |

| InChI Key | NCXZBTRSFKPEJR-UHFFFAOYSA-N |

| PubChem CID | 70828818 |

The ethoxy group enhances solubility in polar organic solvents, while the fluorine atoms contribute to electron-withdrawing effects, stabilizing the aromatic system and modulating reactivity. X-ray crystallography studies of analogous compounds reveal that such substitutions induce planarity in the phenyl ring, facilitating π-π stacking interactions in supramolecular assemblies.

| Method | Advantages | Challenges |

|---|---|---|

| Friedel-Crafts Acylation | High yield, established protocols | Sensitivity to moisture, byproduct formation |

| Palladium Catalysis | Modular, compatible with diverse substrates | Cost of catalysts, purification complexity |

Industrial-scale production may utilize continuous flow reactors to enhance yield and reproducibility, though scalability data for this specific compound remain unpublished.

Physicochemical Characteristics

The compound’s properties are influenced by its functional groups:

Solubility and Stability

-

Solubility: Moderately soluble in dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO). Limited aqueous solubility due to hydrophobic aromatic and ethoxy groups.

-

Stability: Stable under inert atmospheres but susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.

Spectroscopic Profiles

-

¹H NMR: Peaks corresponding to ethoxy protons (~δ 1.3 ppm for -CH₃, δ 3.8–4.1 ppm for -OCH₂-) and aromatic protons (δ 6.8–7.2 ppm).

-

¹³C NMR: Carbonyl carbon resonance at ~δ 205 ppm, with aromatic carbons appearing between δ 110–160 ppm.

-

IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch).

Future Research Directions

To unlock the compound’s full potential, prioritized studies include:

-

Biological Screening: Testing against kinase targets (e.g., FGFR1) to identify therapeutic leads .

-

Process Optimization: Developing greener synthesis routes using biocatalysts or microwave-assisted reactions.

-

Material Characterization: Investigating optoelectronic properties for semiconductor applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume